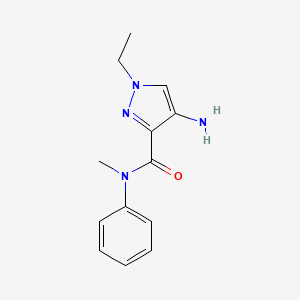
Methyl 3-(piperazin-1-yl)benzoate dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 3-(piperazin-1-yl)benzoate dihydrochloride” is a chemical compound with the CAS Number: 2105743-24-4 . It has a molecular weight of 293.19 and its molecular formula is C12H18Cl2N2O2 . The compound is in the form of a yellow to brown solid .
Molecular Structure Analysis
The InChI code for “Methyl 3-(piperazin-1-yl)benzoate dihydrochloride” is 1S/C12H16N2O2.2ClH/c1-16-12(15)10-3-2-4-11(9-10)14-7-5-13-6-8-14;;/h2-4,9,13H,5-8H2,1H3;2*1H . This code provides a standard way to encode the molecular structure using text.Physical And Chemical Properties Analysis
“Methyl 3-(piperazin-1-yl)benzoate dihydrochloride” is a yellow to brown solid . More detailed physical and chemical properties are not available in the current resources.Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
This compound has been synthesized and evaluated for its antibacterial properties. It’s particularly interesting in the search for new antibacterial agents due to the increasing resistance to existing drugs. A study has shown that certain derivatives exhibit good activity against bacteria such as Bacillus subtilis and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) of 500 µg/mL .
Drug Likeness and “Drugability”
The compound and its derivatives have been assessed for drug likeness or “drugability” according to Lipinski’s rule of five. This rule is a standard to evaluate if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans. Most of the derivatives complied with this rule, indicating potential as drug candidates .
Heterocyclic Compound Synthesis
Heterocyclic compounds are significant in medicinal chemistry, and this compound serves as a scaffold for the synthesis of various heterocyclic derivatives. These derivatives are crucial in the development of new analogs of bioactive heterocyclic compounds, which are a major challenge in synthetic organic and medicinal chemistry .
Dopamine and Serotonin Antagonists
Derivatives of “Methyl 3-(piperazin-1-yl)benzoate dihydrochloride” act as dopamine and serotonin antagonists. These properties are valuable in the development of antipsychotic drug substances, which can be used to treat disorders like schizophrenia and bipolar disorder .
Pharmacophore Development
The isothiazole ring, a part of this compound’s structure, can be employed as a bioactive scaffold or as a pharmacophore of bioactive molecules. Pharmacophores are abstract representations of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule .
Biological Activity Enhancement
Structure-activity relationship (SAR) studies are conducted to increase the biological activity of compounds. “Methyl 3-(piperazin-1-yl)benzoate dihydrochloride” derivatives have been part of such studies, which aim to enhance their biological activity and develop more potent therapeutic agents .
Wirkmechanismus
Target of Action
Methyl 3-(piperazin-1-yl)benzoate dihydrochloride is a piperazine derivative . Piperazine derivatives have been found to exhibit a wide range of biological activities, including antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity . They act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .
Mode of Action
The compound interacts with its targets, primarily dopamine and serotonin receptors, by binding to these receptors and blocking their activity . This results in changes in the neurotransmitter levels in the brain, which can help to alleviate symptoms of conditions like depression and psychosis .
Biochemical Pathways
The compound affects the dopaminergic and serotonergic systems in the brain . By acting as an antagonist at dopamine and serotonin receptors, it can alter the balance of these neurotransmitters, affecting various biochemical pathways and their downstream effects .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its antagonistic effects on dopamine and serotonin receptors . By blocking these receptors, the compound can alter neurotransmitter levels in the brain, potentially alleviating symptoms of conditions like depression and psychosis .
Eigenschaften
IUPAC Name |
methyl 3-piperazin-1-ylbenzoate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.2ClH/c1-16-12(15)10-3-2-4-11(9-10)14-7-5-13-6-8-14;;/h2-4,9,13H,5-8H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOVMIUVFIDNTEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)N2CCNCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-Methoxyethyl)-8-(2-methoxy-5-methylphenyl)-1-methyl-7-phenyl-1,3,5-trihyd ro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2954943.png)



![8-(2-ethoxyphenyl)-7-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2954951.png)
![5-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2954954.png)
![N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2954955.png)


![13-Methyl-8-(2-methylphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2954961.png)
![N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2-chlorobenzenecarboxamide](/img/structure/B2954962.png)
![2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-cyclopentylbenzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2954964.png)
![N1-(4-fluorobenzyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2954965.png)
